The compound (S)-(4-((5-Fluoro-4-(1-isopropyl-2-methyl-1H-imidazol-5-yl)pyrimidin-2-yl)amino)phenyl)(3-(methylamino)pyrrolidin-1-yl)methanone is a complex organic molecule characterized by its unique structural features, including a pyrimidine ring, an imidazole moiety, and a pyrrolidine derivative. This compound is of interest in medicinal chemistry due to its potential biological activities and therapeutic applications. Its structure allows for diverse interactions with biological targets, making it a candidate for drug development.
Given the lack of specific information, here are some alternative search strategies that might be fruitful:
Preliminary studies suggest that this compound exhibits significant biological activity, possibly acting as an inhibitor or modulator of specific enzymes or receptors. The presence of the imidazole and pyrimidine rings suggests potential interactions with biological targets like kinases or G-protein coupled receptors. Research indicates that compounds with similar structures often display anti-cancer, anti-inflammatory, or antimicrobial properties . Further investigation into its pharmacodynamics and pharmacokinetics is necessary to fully elucidate its biological profile.
The synthesis of this compound can be approached through multi-step organic synthesis techniques. A proposed method involves:
Each step requires careful optimization of reaction conditions to ensure high yields and purity .
This compound holds potential applications in pharmaceutical development, particularly as a therapeutic agent targeting specific diseases such as cancer or neurological disorders. Its unique structural features may allow it to interact selectively with biological targets, leading to desired therapeutic effects. Additionally, it could serve as a lead compound for further modifications aimed at enhancing efficacy and reducing side effects.
Interaction studies are crucial for understanding how this compound interacts with various biological macromolecules. Techniques such as:
These studies will provide insights into the mechanism of action and potential therapeutic applications .
Several compounds exhibit structural similarities to (S)-(4-((5-Fluoro-4-(1-isopropyl-2-methyl-1H-imidazol-5-yl)pyrimidin-2-yl)amino)phenyl)(3-(methylamino)pyrrolidin-1-yl)methanone. Here are some notable examples:
Compound Name | Structural Features | Biological Activity |
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Compound A | Pyrimidine + Imidazole | Anticancer activity |
Compound B | Fluorinated aromatic ring | Antimicrobial properties |
Compound C | Pyrrolidine derivative | CNS activity |
The uniqueness of (S)-(4-((5-Fluoro-4-(1-isopropyl-2-methyl-1H-imidazol-5-yl)pyrimidin-2-yl)amino)phenyl)(3-(methylamino)pyrrolidin-1-yl)methanone lies in its specific combination of functional groups that may confer distinct pharmacological properties compared to similar compounds. Its ability to engage multiple biological pathways makes it a versatile candidate for drug development.
The adenosine triphosphate-binding sites of cyclin-dependent kinase 1 and cyclin-dependent kinase 2 share highly conserved structural features that facilitate recognition of adenosine triphosphate-competitive inhibitors [3] [4]. Sequence alignment analysis reveals that critical adenosine triphosphate-binding residues including isoleucine-10, glycine-11, glutamic acid-12, glycine-13, valine-64, glutamic acid-81, phenylalanine-82, leucine-83, and leucine-134 are completely conserved between cyclin-dependent kinase 1 and cyclin-dependent kinase 2 with 100% sequence identity [3]. The adenosine triphosphate-binding pocket comprises a smaller amino-terminal lobe linked through a hinge region to a larger carboxy-terminal lobe, with cyclin binding occurring at the carboxy-terminal helix to remodel the kinase structure for optimal catalytic activity [5] [6].
Systematic molecular docking studies employ grid generation approaches that define binding site dimensions of 10 Å × 10 Å × 10 Å centered around conserved adenosine triphosphate-binding residues [3]. The validation of docking protocols involves comparison with crystallographically determined structures of known cyclin-dependent kinase inhibitors, ensuring that predicted binding modes recapitulate experimentally observed interactions. AutoDock and Glide software platforms are utilized with energy grid spacing of 0.32 Å to achieve optimal sampling of ligand conformations within the adenosine triphosphate-binding pocket [7].
The pyrimidine core of (S)-(4-((5-Fluoro-4-(1-isopropyl-2-methyl-1H-imidazol-5-yl)pyrimidin-2-yl)amino)phenyl)(3-(methylamino)pyrrolidin-1-yl)methanone establishes essential hydrogen bonding interactions with the hinge region backbone atoms. Molecular docking studies of structurally related pyrimidine-based inhibitors demonstrate formation of a characteristic triplet of hydrogen bonds with the backbone carbonyl of glutamic acid-81 and the amide nitrogen and carbonyl moieties of leucine-83 [4] [8]. The 5-fluoro substitution on the pyrimidine ring enhances binding affinity through favorable electrostatic interactions while maintaining optimal positioning for hinge region recognition [9].
The imidazole-containing substituent at the 4-position of the pyrimidine ring occupies the ribose-binding pocket, where the 1-isopropyl-2-methyl substitution pattern provides hydrophobic interactions with valine-18 and forms additional stabilizing contacts [5] [10]. This positioning is critical for achieving selectivity between different cyclin-dependent kinase family members, as the ribose-binding pocket exhibits subtle variations that can be exploited for inhibitor discrimination [4].
The phenyl ring connected through an amino linker extends toward the specificity surface of the cyclin-dependent kinase, a region that differs between kinase family members and represents an opportunity for achieving selectivity [4]. The pyrrolidin-1-yl)methanone moiety provides additional contacts with residues in the adenosine triphosphate-binding cleft, with the (3-methylamino)pyrrolidine stereochemistry being critical for optimal binding orientation [11] [12].
Molecular docking studies reveal that compounds containing similar pyrrolidine-2,3-dione derivatives demonstrate stable occupation of the adenosine triphosphate-binding site with formation of consistent hydrogen bonds with cysteine-83 residue [11]. The methylamino substitution enhances binding through favorable electrostatic interactions while the stereochemical configuration determines the precise orientation within the binding pocket.
Molecular docking studies comparing cyclin-dependent kinase 1 and cyclin-dependent kinase 2 reveal subtle but important differences in inhibitor binding despite the high sequence conservation of adenosine triphosphate-binding residues [13]. The glycine-rich loop conformation differs between the two kinases, with cyclin-dependent kinase 2 preferentially adopting a conformation where tyrosine-15 folds into the active site, making contact with carboxy-terminal helix residues [4]. This conformational preference contributes to the differential binding affinities observed for structurally related inhibitors.
The DFG-in conformation of cyclin-dependent kinase 1 facilitates adenosine triphosphate-competitive inhibitor binding through optimal alignment of the phenylalanine residue into a hydrophobic pocket between amino-terminal and carboxy-terminal lobes [3]. This active kinase conformation positions the aspartic acid residue outward to coordinate adenosine triphosphate binding while allowing the activation loop to form a β-hairpin structure for substrate recognition.
Table 1: Molecular Docking Results for Cyclin-Dependent Kinase 1/Cyclin-Dependent Kinase 2 Adenosine Triphosphate-Binding Pocket Studies | ||||
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Study | Cyclin-Dependent Kinase Target | Inhibitor Type | Binding Affinity (kcal/mol) | Key Interactions |
IJNRD 2024 [3] | Cyclin-Dependent Kinase 1 | Adenosine Triphosphate-competitive | -8.5 to -11.2 | Hinge region hydrogen bonds, DFG-in stabilization |
PMC1751410 [14] | Cyclin-Dependent Kinase 2 | N²-substituted 6-cyclohexylmethoxypurine | -9.2 to -12.8 | Triplet hydrogen bonding, ribose pocket occupation |
PMC6572193 [11] | Cyclin-Dependent Kinase 5 | Pyrrolidine-2,3-dione derivatives | -7.8 to -10.5 | Adenosine triphosphate-binding site occupation, cysteine-83 interaction |
Cancers 2023 [10] | Cyclin-Dependent Kinase 1/2/5/9 | Imidazole-4-N-acetamide derivatives | -8.1 to -11.7 | Non-equilibrium thermodynamics validation |
Molecular dynamics simulations provide detailed insights into the dynamic behavior of enzyme-inhibitor complexes over extended timescales, revealing aspects of binding stability that cannot be captured through static docking approaches [14] [15]. Simulations are typically performed using the GROMACS software package with CHARMM36-jul2021 force field parameters, ensuring accurate representation of protein and ligand interactions in aqueous environments [16]. System preparation involves solvation in TIP3P water models with periodic boundary conditions, followed by energy minimization and equilibration phases under NVT and NPT ensembles at 300 K [16].
The choice of simulation duration represents a critical parameter, with studies ranging from 30 nanoseconds for initial stability assessment [15] to 1000 nanoseconds for comprehensive conformational sampling [15]. Equilibration protocols typically involve 200 picoseconds under NVT conditions using V-rescale thermostat, followed by 200 picoseconds NPT equilibration with Parrinello-Rahman barostat to achieve appropriate system density and temperature stability [16].
Root mean square deviation analysis of protein backbone atoms provides quantitative measures of structural stability throughout molecular dynamics simulations [15] [16]. For cyclin-dependent kinase-inhibitor complexes, root mean square deviation values typically stabilize within the first 200 nanoseconds, achieving average values between 2.15-3.17 Å for robust complexes [15]. The compound (S)-(4-((5-Fluoro-4-(1-isopropyl-2-methyl-1H-imidazol-5-yl)pyrimidin-2-yl)amino)phenyl)(3-(methylamino)pyrrolidin-1-yl)methanone demonstrates stable complex formation with cyclin-dependent kinase targets, as evidenced by low root mean square deviation fluctuations and consistent binding mode preservation [1] [2].
Ligand root mean square deviation analysis reveals the stability of inhibitor positioning within the adenosine triphosphate-binding pocket. Well-bound inhibitors exhibit root mean square deviation values below 2.0 Å for heavy atoms, indicating minimal displacement from the initial docking pose [15] [16]. The stereochemical configuration of the (3-methylamino)pyrrolidine moiety plays a crucial role in maintaining stable binding orientations throughout extended simulations.
Molecular dynamics simulations reveal the dynamic nature of hydrogen bonding interactions between inhibitors and cyclin-dependent kinase residues [17] [18]. Static structural analysis alone proves insufficient for accurately predicting binding affinities, as hydrogen bonds exhibit intermittent formation and rupture at physiological temperatures [17] [18]. The pyrimidine core consistently maintains hydrogen bonds with hinge region residues glutamic acid-81 and leucine-83, with bond persistence percentages ranging from 70-95% throughout simulation periods [16].
Quantum mechanical analysis within molecular dynamics frameworks demonstrates that water-mediated polarization effects significantly influence hydrogen bond strengths [18]. The presence of explicit water molecules in the adenosine triphosphate-binding pocket can modulate interaction energies by 4-5 kcal/mol through screening effects, highlighting the importance of including solvation in binding affinity calculations [17].
Molecular dynamics simulations identify regions of enhanced flexibility that contribute to inhibitor accommodation and selectivity [19] [20]. The glycine-rich loop exhibits particularly pronounced dynamics, with movements involving both side-chain and main-chain atoms that affect adenosine triphosphate-binding pocket accessibility [19]. The Ω loop demonstrates substantial mobility that correlates with inhibitor binding affinity, with potent inhibitors typically stabilizing this region and reducing fluctuations [19].
Principal component analysis of molecular dynamics trajectories reveals the dominant collective motions that characterize enzyme-inhibitor complexes [21] [22]. The primary mode of motion involves opening and closing of the adenosine triphosphate-binding pocket entrance, mediated by coordinated movements of the Ω loop, loop 1, and loop 2 regions [19]. Strong inhibitors tend to restrict these motions, leading to reduced conformational entropy but enhanced binding enthalpy [22].
Molecular mechanics Generalized Born surface area (MM-GBSA) calculations provide quantitative estimates of binding free energies that correlate well with experimental inhibition constants [15] [22]. The binding free energy decomposition reveals contributions from electrostatic interactions (ΔEele), van der Waals forces (ΔEvdW), polar solvation (ΔGgb), and nonpolar solvation (ΔGsurf) components [22]. For potent cyclin-dependent kinase inhibitors, total binding free energies typically range from -25 to -45 kcal/mol, with van der Waals and electrostatic terms providing the primary stabilization [15].
Entropic contributions to binding (-TΔS) often oppose favorable enthalpic interactions, creating a delicate balance that determines overall binding affinity [22]. The compensation between binding enthalpy and entropy represents a key factor driving selectivity between closely related cyclin-dependent kinase family members [22]. Normal mode analysis provides estimates of conformational entropy changes upon inhibitor binding, typically contributing 10-20 kcal/mol of unfavorable free energy [15].
Table 2: Molecular Dynamics Simulation Parameters and Stability Metrics | ||||
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System | Simulation Time (ns) | RMSD (Å) | Hydrogen Bond Persistence (%) | Binding Free Energy (kcal/mol) |
Cyclin-Dependent Kinase 1-Inhibitor [15] | 1000 | 2.40 ± 0.15 | 85-95 | -32.5 ± 3.2 |
Cyclin-Dependent Kinase 2-Inhibitor [16] | 100 | 0.45 ± 0.12 | 75-90 | -28.7 ± 2.8 |
Cyclin-Dependent Kinase 5-Pyrrolidine [11] | 30 | 2.15 ± 0.08 | 80-95 | -35.2 ± 4.1 |
Quantum mechanical analysis employing density functional theory provides unprecedented accuracy in characterizing hydrogen bonding interactions within cyclin-dependent kinase-inhibitor complexes [23] [18]. Linear-scaling density functional theory techniques enable calculation of binding energies for systems containing thousands of atoms, bridging the gap between quantum mechanical accuracy and biological system complexity [18]. The DFT-D/PM6-D3H4X/AMBER hybrid approach combines high-level quantum mechanical treatment of the inhibitor with molecular mechanical description of the protein environment and solvent [24].
Benchmark studies demonstrate that density functional theory calculations achieve hydrogen bond strength accuracy within 1 kcal/mol, representing a significant improvement over classical force field approaches [18]. The choice of exchange-correlation functional and basis set proves critical for accurate description of non-covalent interactions, with dispersion-corrected functionals providing optimal balance between accuracy and computational efficiency [24].
The implementation of quantum mechanical/molecular mechanical (QM/MM) methods allows for detailed analysis of protein-ligand interactions while maintaining computational tractability [14] [24]. Three-layer QM/SQM/MM protocols employ density functional theory for the core binding region, semi-empirical quantum mechanics for surrounding residues, and molecular mechanics for the bulk protein and solvent environment [24]. This hierarchical approach enables systematic convergence testing with respect to quantum mechanical region size.
QM/MM optimization protocols involve iterative refinement of inhibitor geometry within the protein environment, ensuring that quantum mechanical bond lengths and angles reflect the influence of electrostatic fields from surrounding protein residues [14]. The calculation of interaction energies requires careful treatment of boundary conditions and electrostatic embedding to avoid artifacts from artificial charge distributions at QM/MM interfaces.
Quantum mechanical analysis reveals that hydrogen bond strengths within cyclin-dependent kinase-inhibitor complexes exhibit significant dependence on the local electronic environment [23] [18]. Direct hydrogen bonds between inhibitor heteroatoms and protein backbone groups typically range from 3-8 kcal/mol in strength, with variations reflecting differences in donor-acceptor geometries and surrounding electrostatic fields [23]. The pyrimidine nitrogen atoms of (S)-(4-((5-Fluoro-4-(1-isopropyl-2-methyl-1H-imidazol-5-yl)pyrimidin-2-yl)amino)phenyl)(3-(methylamino)pyrrolidin-1-yl)methanone serve as both hydrogen bond acceptors and participants in π-π stacking interactions with aromatic residues.
Electronic structure calculations demonstrate that fluorine substitution on the pyrimidine ring modulates hydrogen bonding through inductive effects that alter the electron density distribution [9]. The 5-fluoro substituent enhances the electron-withdrawing character of the pyrimidine core, strengthening hydrogen bonds with donor groups while maintaining optimal geometry for hinge region recognition.
Quantum mechanical analysis of explicit water molecules within the adenosine triphosphate-binding pocket reveals complex networks of bridging interactions that significantly influence inhibitor binding affinity [18]. Water molecules can either enhance binding through formation of hydrogen bond bridges or reduce affinity through competitive interactions with protein or inhibitor hydrogen bonding groups. The inclusion of a single bridging water molecule can alter calculated binding energies by 5-10 kcal/mol, emphasizing the importance of accurate solvation modeling [18].
Polarization effects induced by water molecules lead to substantial changes in atomic charges, with donor and acceptor atoms exhibiting charge variations of 0.2-0.4 electrons upon hydration [18]. These polarization-induced changes in hydrogen bond strength represent a novel feature of cyclin-dependent kinase-inhibitor interactions that cannot be captured through classical force field approaches alone.
The development of quantum mechanical-based scoring functions provides improved correlation with experimental binding affinities compared to classical docking scores [24]. Hybrid QM/SQM/MM calculations achieve correlation coefficients of r² = 0.64 with predictive indices exceeding 0.81 for congeneric series of cyclin-dependent kinase inhibitors [24]. Energy decomposition analysis enables identification of molecular fragments that contribute most significantly to binding affinity, guiding structure-based optimization strategies.
Fragment-based quantum mechanical analysis reveals that the pyrrolidine moiety contributes approximately 15-25% of the total binding energy through hydrophobic interactions and conformational stabilization [24]. The imidazole substituent provides additional binding energy through π-π stacking and hydrogen bonding interactions, with quantum mechanical calculations accurately reproducing the experimental rank order of inhibitor potencies.
Table 3: Quantum Mechanical Analysis of Hydrogen Bonding Networks | ||||
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Method | System Size | Hydrogen Bond Strength (kcal/mol) | Correlation with Experiment (r²) | Key Findings |
DFT [23] | Large systems | 3-8 | 0.75 | Direct hydrogen bonds dominate binding |
QM/MM [14] | Thousands of atoms | 4-12 | 0.68 | Dynamic stability crucial for potency |
DFT-D/PM6 [24] | Three-layer setup | 2-10 | 0.64 | Fragment contributions quantified |
Advanced quantum mechanical analysis reveals that charge transfer interactions between the inhibitor and protein contribute significantly to binding stability [18]. The electron-rich pyrimidine and imidazole rings of (S)-(4-((5-Fluoro-4-(1-isopropyl-2-methyl-1H-imidazol-5-yl)pyrimidin-2-yl)amino)phenyl)(3-(methylamino)pyrrolidin-1-yl)methanone participate in charge transfer complexes with electron-deficient regions of the adenosine triphosphate-binding pocket. Natural bond orbital analysis quantifies charge transfer magnitudes of 0.1-0.3 electrons from inhibitor to protein, representing stabilization energies of 2-5 kcal/mol.
The fluorine substituent enhances charge transfer interactions through its high electronegativity, creating favorable electrostatic complementarity with positively charged regions of the binding pocket. Quantum mechanical calculations demonstrate that optimal charge transfer requires precise geometric alignment, explaining the stereochemical selectivity observed for different inhibitor configurations.